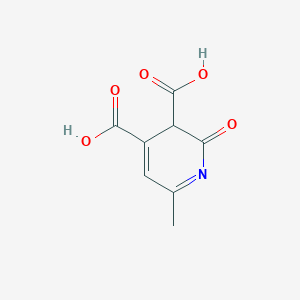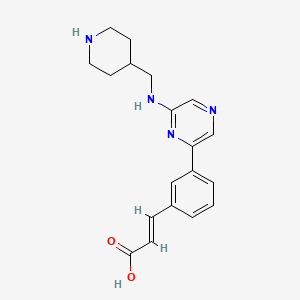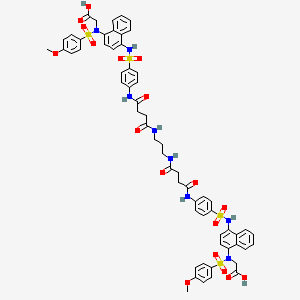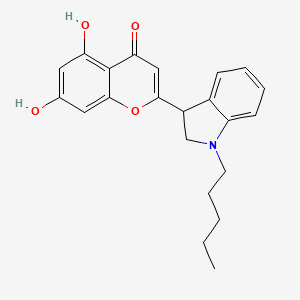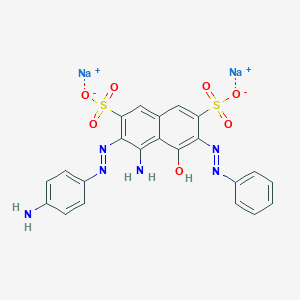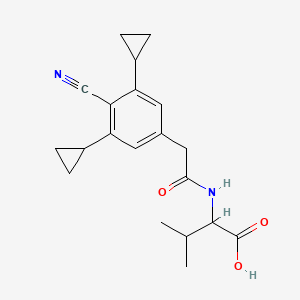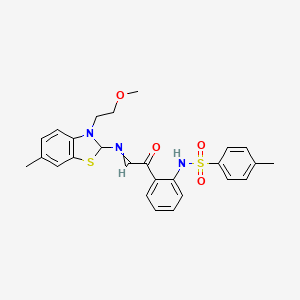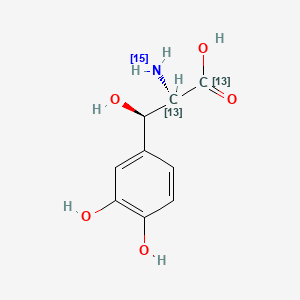
L-threo-Droxidopa-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with stable isotopes allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor compounds that are enriched with these isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule. Common reagents used in the synthesis include isotopically labeled starting materials, catalysts, and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce corresponding alcohols .
Aplicaciones Científicas De Investigación
L-threo-Droxidopa-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of the compound in various chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparación Con Compuestos Similares
Similar Compounds
L-threo-Droxidopa: The non-labeled version of the compound.
D,L-threo-Droxidopa: A racemic mixture of the compound.
L-threo-Dihydroxyphenylserine: Another derivative with similar properties.
Uniqueness
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of the compound is crucial .
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
Clave InChI |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


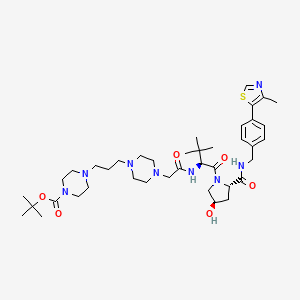
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
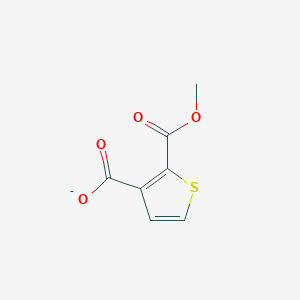


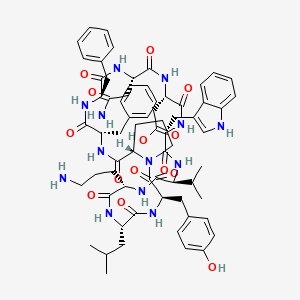
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
